Diethyl [2-(acryloylamino)ethyl]phosphonate
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Overview
Description
Diethyl [2-(acryloylamino)ethyl]phosphonate is an organophosphorus compound with a unique structure that combines a phosphonate group with an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [2-(acryloylamino)ethyl]phosphonate typically involves the reaction of diethyl phosphite with an appropriate acrylamide derivative. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an acrylamide under controlled conditions to form the desired product . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Diethyl [2-(acryloylamino)ethyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the acrylamide moiety to an amine.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, amines, and substituted phosphonates .
Scientific Research Applications
Diethyl [2-(acryloylamino)ethyl]phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biological pathways.
Industry: It is used in the production of flame retardants, plasticizers, and corrosion inhibitors.
Mechanism of Action
The mechanism by which diethyl [2-(acryloylamino)ethyl]phosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups, allowing the compound to act as an enzyme inhibitor. The acrylamide moiety can interact with nucleophiles in biological systems, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- Diethyl phosphite
- Diethyl phosphonate
- Acrylamide derivatives
Uniqueness
Diethyl [2-(acryloylamino)ethyl]phosphonate is unique due to its combination of a phosphonate group and an acrylamide moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
CAS No. |
518991-74-7 |
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Molecular Formula |
C9H18NO4P |
Molecular Weight |
235.22 g/mol |
IUPAC Name |
N-(2-diethoxyphosphorylethyl)prop-2-enamide |
InChI |
InChI=1S/C9H18NO4P/c1-4-9(11)10-7-8-15(12,13-5-2)14-6-3/h4H,1,5-8H2,2-3H3,(H,10,11) |
InChI Key |
PQSCCOKWHTUXTK-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCNC(=O)C=C)OCC |
Origin of Product |
United States |
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